![molecular formula C8H11N3O2S B3734208 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide](/img/structure/B3734208.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide
Overview
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide, also known as HMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMTA is a member of the thioacetamide family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide is not fully understood. However, it has been suggested that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide may exert its biological activities through the inhibition of enzymes involved in DNA synthesis and repair, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been demonstrated to modulate the immune response and reduce inflammation in various experimental models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide.
Future Directions
There are several potential future directions for the study of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide. One area of interest is the development of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide and its potential interactions with other drugs. Finally, the potential use of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide in combination with other chemotherapeutic agents should be explored to determine its efficacy and safety.
Scientific Research Applications
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide has been studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-methylacetamide has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
properties
IUPAC Name |
N-methyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-5-3-6(12)11-8(10-5)14-4-7(13)9-2/h3H,4H2,1-2H3,(H,9,13)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSSEJXBSZYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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